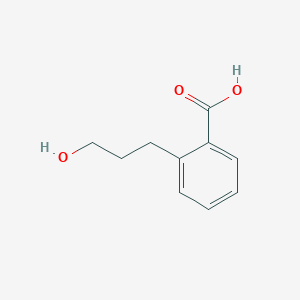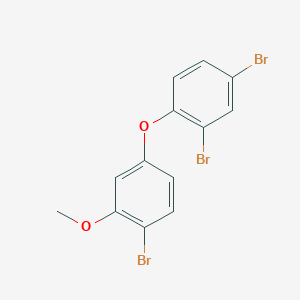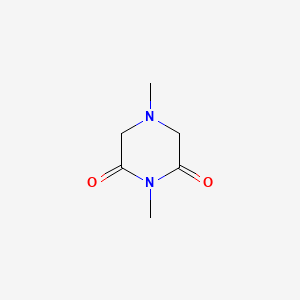
1,4-Dimethylpiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperazine, featuring two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. For example, the condensation of sarcosine under oxidative catalytic conditions using permanganate has been shown to produce this compound in high yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
1,4-Dimethylpiperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine-threonine protein phosphatases, which play a role in cell signaling and regulation . Additionally, it can act as an inhibitor of neural nitric oxide synthase, affecting neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine-2,5-dione: Similar in structure but with keto groups at different positions.
N,N’-Dimethylpiperazine: Lacks the keto groups, making it less reactive in certain chemical reactions.
Piperazine-2,6-dione: Lacks the methyl groups, affecting its chemical properties and reactivity.
Uniqueness
1,4-Dimethylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35820-94-1 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1,4-dimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-5(9)8(2)6(10)4-7/h3-4H2,1-2H3 |
InChI Key |
AGZLAKYFYNHCES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


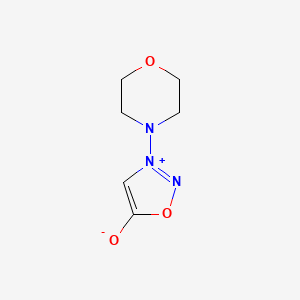
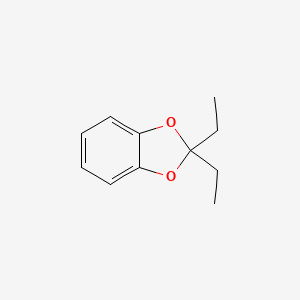
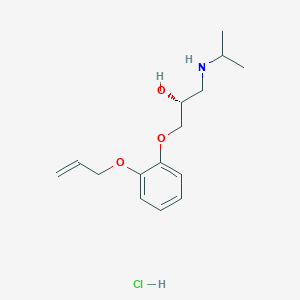
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
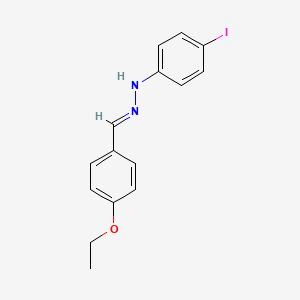
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
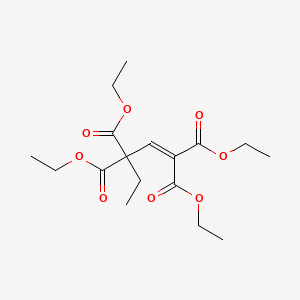
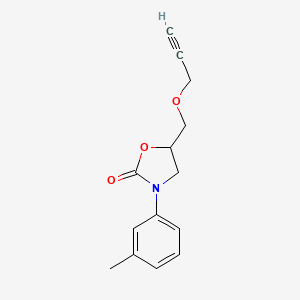

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
